N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is a benzofuran-derived compound featuring a 3-methyl-substituted benzofuran core. At the 2-position of the benzofuran ring, a 3,4-dimethoxybenzoyl group is attached, while the 6-position is functionalized with a 3-methoxybenzamide moiety.
The compound’s synthesis likely involves coupling a pre-functionalized benzofuran intermediate (e.g., 2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine) with 3-methoxybenzoyl chloride or via direct amidation of a carboxylic acid precursor. Characterization techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR spectroscopy, and X-ray crystallography (utilizing programs like SHELX and ORTEP ) would confirm its structure and stereoelectronic features. The presence of multiple methoxy groups suggests enhanced solubility in polar solvents compared to non-methoxy analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-10-9-18(27-26(29)17-6-5-7-19(12-17)30-2)14-22(20)33-25(15)24(28)16-8-11-21(31-3)23(13-16)32-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIOGMSGTVVZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H23NO5 |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | YKUJPCSBUWMVLP-UHFFFAOYSA-N |
The compound features a benzofuran core substituted with methoxy and benzamide groups, contributing to its unique chemical reactivity and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) with IC50 values ranging from 0.02 to 0.08 μmol/mL .
The mechanism of action for this compound may involve:
- Enzyme Inhibition: It potentially inhibits enzymes involved in tumor growth and metastasis.
- Receptor Modulation: The compound may interact with specific cellular receptors, altering signal transduction pathways that regulate cell proliferation and apoptosis.
- Radical Scavenging: It has been observed to exhibit DPPH radical-scavenging activity, indicating potential antioxidant properties that could protect against oxidative stress in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively reduce cell viability in cancer cell lines through apoptosis induction. For example, a study indicated that compounds with structural similarities exhibited moderate DPPH radical scavenging activity compared to ascorbic acid at concentrations around 100 μg/mL .
Case Studies
A series of case studies involving similar benzofuran derivatives have provided insights into the biological activity of related compounds:
- Study on Antiproliferative Effects: A study published in PubMed assessed the antiproliferative effects of various benzofuran derivatives against A-549 and MCF7 cell lines, revealing significant cytotoxicity linked to structural modifications akin to those found in this compound .
- Oxidative Stress Response: Another investigation focused on the oxidative stress response in cancer cells treated with benzofuran-based compounds. Results indicated that these compounds could modulate oxidative stress pathways, enhancing their anticancer efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is essential:
| Compound Name | Biological Activity | IC50 (μmol/mL) |
|---|---|---|
| N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran] | Moderate antiproliferative activity | 0.04 |
| 4,9-Dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine | High antiproliferative activity | 0.02 - 0.08 |
| 3,4-Dimethoxybenzamide | Limited anticancer properties | >1 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a family of benzofuran-amides with varying substituents. Below is a comparative analysis with structurally related compounds:
Key Observations:
Polarity and Solubility: The target compound’s three methoxy groups (3,4-dimethoxybenzoyl and 3-methoxybenzamide) increase polarity compared to analogs lacking methoxy substituents . This may enhance solubility in polar solvents like DMSO or methanol. The aliphatic 2-methylpropanamide in reduces polarity, favoring lipid membrane permeability.
Methoxy groups act as electron donors, altering electron density on the benzofuran ring and adjacent carbonyl groups, which could influence reactivity in catalytic reactions .
Biological Relevance :
- Benzamide derivatives, such as etobenzanid (a herbicide in ), demonstrate pesticidal activity. The target compound’s benzamide moiety may share similar bioactivity, though specific data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
